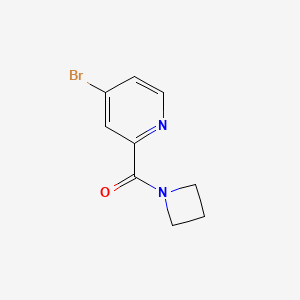
1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) is an organic compound with the molecular formula C14H14N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) typically involves the reaction of quinoxaline derivatives with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of 2,3-dihydroquinoxaline with propenal (acrolein) in the presence of a base catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 2,3-dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl groups are replaced by other functional groups such as halogens or alkyl groups. .
Scientific Research Applications
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in cancer treatment, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) can be compared with other similar compounds, such as:
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): This compound has similar structural features but with methyl groups at the 2 and 3 positions of the quinoxaline ring, which may alter its chemical reactivity and biological activity.
1,1’-(6,7-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): Another derivative with methyl groups at the 6 and 7 positions, which can also influence its properties and applications.
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)diethanone:
These comparisons highlight the uniqueness of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) in terms of its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
6699-44-1 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-(4-prop-2-enoyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h3-8H,1-2,9-10H2 |
InChI Key |
QNHSOUYJNQXMTE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(C2=CC=CC=C21)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


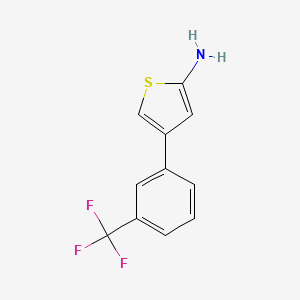

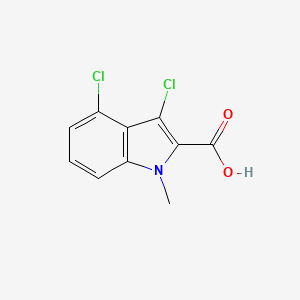

![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)
![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)

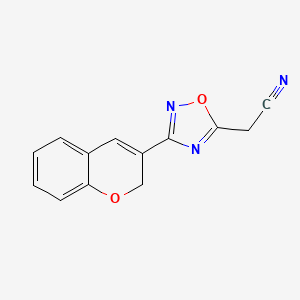
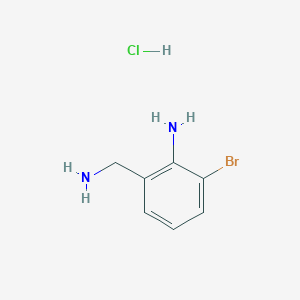
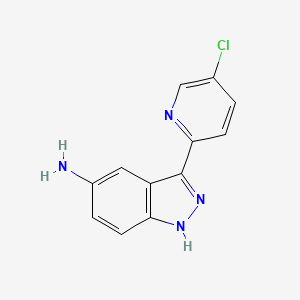
![11-Phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11869784.png)
![1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one](/img/structure/B11869804.png)
![4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)
